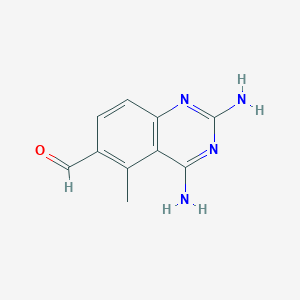
2,4-Diamino-5-methylquinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes two amino groups at positions 2 and 4, a methyl group at position 5, and an aldehyde group at position 6 on the quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-diamino-5-methylbenzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and formylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-methylquinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,4-Diamino-5-methylquinazoline-6-carboxylic acid
Reduction: 2,4-Diamino-5-methylquinazoline-6-methanol
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), which plays a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, the compound suppresses the expression of target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth through the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4,6-triamine: Another quinazoline derivative with three amino groups, known for its cytotoxic activity against cancer cells.
2,6-Diaminoquinazolin-4(3H)-one: A quinazolinone derivative with two amino groups, also studied for its anticancer properties.
2,4-Diaminoquinazoline: A simpler analog without the methyl and aldehyde groups, used as an inhibitor of dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methylquinazoline-6-carbaldehyde stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit the Wnt/β-catenin signaling pathway makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
93676-21-2 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-diamino-5-methylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-5-6(4-15)2-3-7-8(5)9(11)14-10(12)13-7/h2-4H,1H3,(H4,11,12,13,14) |
InChI Key |
OOLFRSSXCBPUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


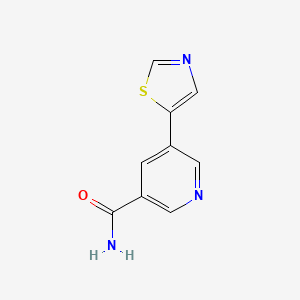

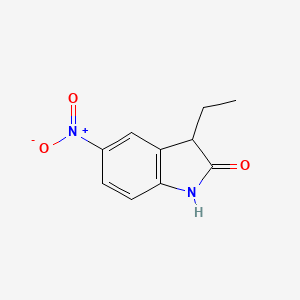
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
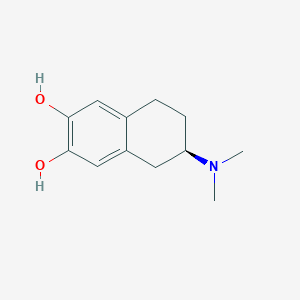

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
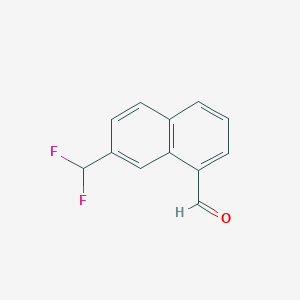
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)




